molecular formula C15H12N2 B2812503 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline CAS No. 895582-12-4

5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline

Cat. No. B2812503
CAS RN: 895582-12-4
M. Wt: 220.275
InChI Key: OBPYIROAMHNJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is a chemical compound with the molecular formula C15H12N2 . It has an average mass of 220.269 Da and a monoisotopic mass of 220.100052 Da .


Synthesis Analysis

The synthesis of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline has been explored in various studies. For instance, one study highlighted the use of N-methacryloyl-2-phenylbenzoimidazoles to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies . Another study reported an efficient synthesis of 6-arylbenzo[4,5]imidazo[2,1-a]isoquinolines via sequential α-arylation of carbonyl and deacylation catalyzed by CuI .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline include a molecular formula of C15H12N2, an average mass of 220.269 Da, and a monoisotopic mass of 220.100052 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is involved in the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which are part of a unique class of tetracyclic N-heterocycles. These compounds have significance in various biologically active natural products, pharmaceutical compounds, and functional materials. The synthesis often involves radical strategies and has applications in catalytic systems and substrate scope (Qing‐Qing Kang et al., 2021).
  • Novel functionalized dihydroimidazo[2,1-a]isoquinolines have been synthesized and characterized. These synthesized compounds are significant in the field of organic and medicinal chemistry, demonstrating the compound's versatility in chemical synthesis (Samira Arab-Salmanabadi et al., 2015).

Biological and Pharmaceutical Applications

  • There is evidence of cytotoxic properties of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline derivatives against human cancer cell lines. Certain derivatives have shown significant activity, with some undergoing clinical trials as potential antitumor agents (W. Houlihan et al., 1995).
  • Studies have synthesized and tested various 2-arylimidazo[2,1-a]isoquinolines for their pregnancy terminating activity, demonstrating the compound's potential in reproductive health applications (E. Toja et al., 1984).

Advanced Material and Methodological Developments

  • There have been advancements in the copper-catalyzed cascade synthesis of alkyl 6-aminobenzimidazo[2,1-a]isoquinoline-5-carboxylates, highlighting the compound's role in creating diverse poly N-heterocyclic compounds for combinatorial and medicinal chemistry (Ju-You Lu & H. Fu, 2011).
  • A metal-free synthesis method has been developed for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, showcasing an environmentally friendly approach in chemical synthesis involving 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline (Qi Liu et al., 2021).

properties

IUPAC Name

5,6-dihydrobenzimidazolo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPYIROAMHNJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.